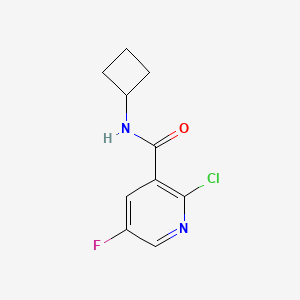

2-Chloro-N-cyclobutyl-5-fluoropyridine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chloro-N-cyclobutyl-5-fluoropyridine-3-carboxamide is a fluorinated pyridine derivative. Compounds containing fluorine atoms are of significant interest due to their unique physical, chemical, and biological properties. The presence of fluorine atoms in the aromatic ring often results in reduced basicity and reactivity compared to their chlorinated and brominated analogues .

Vorbereitungsmethoden

The synthesis of 2-Chloro-N-cyclobutyl-5-fluoropyridine-3-carboxamide involves several steps. One common method includes the fluorination of pyridine derivatives. For instance, fluorination of pyridine by complex AlF3 and CuF2 at high temperatures (450–500 °C) forms a mixture of fluoropyridines . Another method involves the reaction of 3-bromo-2-nitropyridine with Bu4N+F− in DMF at room temperature to form 2-fluoro-3-bromopyridine . These intermediates can then be further modified to introduce the chloro and cyclobutyl groups, followed by the formation of the carboxamide.

Analyse Chemischer Reaktionen

2-Chloro-N-cyclobutyl-5-fluoropyridine-3-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro groups.

Oxidation and Reduction: The pyridine ring can undergo oxidation and reduction reactions under appropriate conditions.

Coupling Reactions: The compound can be used in Suzuki–Miyaura coupling reactions, which are widely applied for forming carbon–carbon bonds under mild and functional group tolerant conditions.

Wissenschaftliche Forschungsanwendungen

2-Chloro-N-cyclobutyl-5-fluoropyridine-3-carboxamide has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds.

Wirkmechanismus

The mechanism of action of 2-Chloro-N-cyclobutyl-5-fluoropyridine-3-carboxamide involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to its targets, potentially leading to more effective biological activity. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

2-Chloro-N-cyclobutyl-5-fluoropyridine-3-carboxamide can be compared with other fluorinated pyridines, such as:

- 2-Fluoropyridine

- 2,6-Difluoropyridine

- 3-Fluoropyridine

These compounds share the common feature of having fluorine atoms in the pyridine ring, but they differ in the number and position of the fluorine atoms, as well as other substituents. The unique combination of chloro, cyclobutyl, and carboxamide groups in this compound distinguishes it from these similar compounds .

Biologische Aktivität

2-Chloro-N-cyclobutyl-5-fluoropyridine-3-carboxamide is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's unique structure, featuring both chloro and cyclobutyl groups, alongside a fluorinated pyridine ring, suggests diverse interactions with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound is characterized by the following chemical structure:

- Molecular Formula : C₉H₈ClF₁N₂O

- Molecular Weight : 202.62 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of fluorine enhances the compound's binding affinity to these targets, which may include:

- Enzymatic Inhibition : The compound may act as an inhibitor for certain enzymes, potentially modulating pathways involved in disease processes.

- Receptor Modulation : It could function as a positive allosteric modulator for various receptors, impacting neurotransmitter systems and cellular signaling.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Preliminary studies suggest potential antitumor effects, making it a candidate for cancer therapy.

- Neuroprotective Effects : There are indications that the compound may protect neuronal cells from damage in models of neurodegenerative diseases.

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in preclinical models.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Table 1: Summary of Research Findings

Detailed Findings

-

Antitumor Effects :

- In vitro studies conducted on various cancer cell lines revealed that this compound inhibited cell growth with an IC50 value ranging from 10 to 30 µM, indicating moderate potency against tumor cells .

- Neuroprotective Mechanism :

- Anti-inflammatory Mechanism :

Comparative Analysis with Similar Compounds

A comparative analysis with other fluorinated pyridines reveals that while many share structural similarities, this compound exhibits unique properties due to its specific substituents.

Table 2: Comparison with Similar Compounds

| Compound | Structure Features | Notable Activities |

|---|---|---|

| 2-Fluoropyridine | Single fluorine substitution | Moderate antimicrobial activity |

| 2-Chloro-6-fluoropyridine | Chlorine and fluorine substitutions | Antiviral properties |

| This compound | Chloro, cyclobutyl, and carboxamide groups | Antitumor and neuroprotective effects |

Eigenschaften

IUPAC Name |

2-chloro-N-cyclobutyl-5-fluoropyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFN2O/c11-9-8(4-6(12)5-13-9)10(15)14-7-2-1-3-7/h4-5,7H,1-3H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PANCARNAIAQBLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC(=O)C2=C(N=CC(=C2)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.